Cas no 110231-30-6 (Diphenyl-1-pyrenylphosphine)
Diphenyl-1-pyrenylphosphine Chemical and Physical Properties
Names and Identifiers
-
- diphenyl-pyren-1-yl-phosphane
- Diphenyl-1-pyrenylphosphine
- DIPHENYL-1-PYRENYLPHOSPHINE (THIS PRODUCT IS ONLY AVAILABLE FOR SELLING DOMESTICALLY IN JAPAN)
- DPPP
- NULL
- 1-(Diphenylphosphino)pyrene
- 1-(Diphenylphosphino)pyrene DPPP
- Diphenyl(pyren-1-yl)phosphine
- diphenyl(pyren-1-yl)phosphane
- Phosphine, diphenyl-1-pyrenyl-
- DPP-P
- C28H19P
- diphenylpyrenylphosphine
- Diphenyl(1-pyrenyl)phosphine
- DSYGKYCYNVHCNQ-UHFFFAOYSA-N
- 1725AH
- D2404
- ZB1733
- T70084
- HY-118159
- DTXSID60149186
- MFCD00278755
- 110231-30-6
- AS-59133
- AKOS025294078
- J-002405
- SCHEMBL971382
- CS-0065334
- DB-208510
- DA-72800
- DTXCID0071677
-
- MDL: MFCD00278755
- Inchi: 1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
- InChI Key: DSYGKYCYNVHCNQ-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C43
Computed Properties
- Exact Mass: 386.12257
- Monoisotopic Mass: 386.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 7.7
Experimental Properties
- Density: g/cm3
- Melting Point: 174.0 to 178.0 deg-C
- Boiling Point: 551.5±19.0 °C at 760 mmHg
- Flash Point: 305.8±27.8 °C
- PSA: 0
- LogP: 6.34220
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Diphenyl-1-pyrenylphosphine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:0-10°C
Diphenyl-1-pyrenylphosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2404-1G |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | >95.0%(GC) | 1g |
¥1150.00 | 2024-04-18 | |
| Alichem | A019122109-1g |
Diphenyl(pyren-1-yl)phosphine |
110231-30-6 | 95% | 1g |
$461.57 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861628-1g |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | ≥95%(GC) | 1g |
¥2,929.00 | 2022-01-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NK956-100mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | 95.0%(GC) | 100mg |
¥785.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NK956-500mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | 95.0%(GC) | 500mg |
¥2945.0 | 2022-06-10 | |
| TRC | D492273-5mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | 5mg |
$293.00 | 2023-05-18 | ||
| TRC | D492273-10mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | 10mg |
$465.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861628-10mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | ≥95%(GC) | 10mg |
¥151.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861628-50mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | ≥95%(GC) | 50mg |
¥333.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861628-250mg |
Diphenyl-1-pyrenylphosphine |
110231-30-6 | ≥95%(GC) | 250mg |
¥1,081.00 | 2022-01-11 |
Diphenyl-1-pyrenylphosphine Suppliers
Diphenyl-1-pyrenylphosphine Related Literature
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Chang Xing,Jianxun Liu,Fang Chen,Yuanyuan Li,Changjian Lv,Qiuchen Peng,Hongwei Hou,Kai Li Chem. Commun. 2020 56 4220
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Wen-Tao Ma,Mao-Gui Huang,Yueliuting Fu,Zhong-Hui Wang,Jun-Yang Tao,Jia-Wei Li,Yue-Jin Liu,Ming-Hua Zeng Chem. Commun. 2022 58 7152
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Wen-Tao Ma,Mao-Gui Huang,Yueliuting Fu,Zhong-Hui Wang,Jun-Yang Tao,Jia-Wei Li,Yue-Jin Liu,Ming-Hua Zeng Chem. Commun. 2022 58 7152
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Godumala Mallesham,Chidirala Swetha,Surukonti Niveditha,Maneesha Esther Mohanty,Nanubolu Jagadeesh Babu,Arunandan Kumar,Kotamarthi Bhanuprakash,Vaidya Jayathirtha Rao J. Mater. Chem. C 2015 3 1208
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Etsuo Niki Food Funct. 2016 7 2156
Additional information on Diphenyl-1-pyrenylphosphine
Diphenyl-1-pyrenylphosphine (CAS No. 110231-30-6): A Comprehensive Overview
Diphenyl-1-pyrenylphosphine, with the chemical formula C26H20P and CAS number 110231-30-6, is a phosphine derivative that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by its dual aromaticity from the pyrene and phenyl groups, exhibits unique electronic and photophysical properties, making it a valuable building block for various applications.
The structural motif of Diphenyl-1-pyrenylphosphine consists of a central phosphorus atom bonded to two phenyl groups and a pyrenyl group. This configuration imparts a high degree of steric hindrance and electronic delocalization, which are crucial for its utility in catalysis and optoelectronic devices. The compound's ability to participate in coordination chemistry with transition metals has been extensively studied, particularly in the context of homogeneous catalysis.
In recent years, Diphenyl-1-pyrenylphosphine has been explored as a ligand in transition metal-catalyzed reactions. Its electron-donating properties enhance the catalytic activity of metals such as palladium and nickel, facilitating reactions like cross-coupling and hydrogenation. For instance, studies have demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, where it serves as an efficient ligand system for achieving high yields and selectivity.
The photophysical properties of Diphenyl-1-pyrenylphosphine have also been a subject of intense research. The compound exhibits strong fluorescence emissions due to the extended π-conjugation system provided by the pyrene moiety. This feature makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Recent advancements in OLED technology have leveraged derivatives of this compound to improve device efficiency and color purity.
Furthermore, the molecular recognition capabilities of Diphenyl-1-pyrenylphosphine have been investigated in the development of supramolecular assemblies. Its phosphorus center can engage in coordination with various anionic species, enabling the construction of complex architectures with potential applications in molecular recognition and sensing. These studies highlight the compound's versatility beyond traditional catalytic roles.
The synthesis of Diphenyl-1-pyrenylphosphine typically involves phosphination reactions where a pyrenyl Grignard reagent reacts with dichlorophosphine. The reaction conditions are carefully optimized to ensure high regioselectivity and yield. Advances in synthetic methodologies have enabled the preparation of functionalized derivatives, expanding the compound's utility in medicinal chemistry and materials science.
In the realm of medicinal chemistry, phosphine derivatives like Diphenyl-1-pyrenylphosphine have been explored for their potential bioactivity. While not directly used as therapeutics, they serve as key intermediates in the synthesis of biologically active molecules. Their structural features contribute to interactions with biological targets, making them valuable tools in drug discovery efforts.
The environmental impact of using Diphenyl-1-pyrenylphosphine has also been considered in recent research. Efforts have been made to develop green synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives to promote environmentally friendly chemical practices.
The future prospects for Diphenyl-1-pyrenylphosphine are promising, with ongoing research focusing on novel applications in nanotechnology and renewable energy. Its unique combination of electronic properties and structural versatility positions it as a candidate for next-generation materials development. As our understanding of its characteristics deepens, so too will its role in advancing scientific frontiers.
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